![molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9](/img/structure/B363532.png)
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .
Molecular Structure Analysis
The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .
Physical And Chemical Properties Analysis
Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .
Scientific Research Applications
Antimicrobial Agent
Benzimidazole derivatives, such as the compound , have been shown to possess significant antimicrobial properties. They can be designed to target specific microbial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .
Cancer Therapeutics
The structural similarity of benzimidazole derivatives to nucleotides allows them to interact with biopolymers, making them useful in cancer research. They can be tailored to inhibit cancer cell proliferation or induce apoptosis by interfering with DNA replication or other cellular processes .
Antiviral Applications
Benzimidazole compounds have been explored for their antiviral activities. They can be synthesized to inhibit viral replication by targeting viral DNA polymerase or other key enzymes, offering a pathway for the development of novel antiviral drugs .
Enzyme Inhibition
Due to their affinity for various enzymes, benzimidazole derivatives can act as enzyme inhibitors. This application is crucial in drug development, where enzyme inhibition is a common strategy to treat diseases like hypertension, diabetes, and more .
Neurodegenerative Disease Research
The ability of benzimidazole derivatives to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases. They can be used to study the inhibition of neurotoxic protein aggregation, which is a feature of diseases like Alzheimer’s .
Solid State Chemistry
The compound has relevance in solid state chemistry, where it can be used to study the formation of different polymorphic forms. This has implications for the pharmaceutical industry, as different solid state forms can have different therapeutic and pharmacokinetic properties .
Histamine H1 Receptor Antagonism
As a potent and selective histamine H1 receptor antagonist, this compound can be used in the treatment of allergic conditions such as allergic rhinitis and urticaria (hives). Its long drug-target residence time at the H1 receptor results in extended antagonism, which is beneficial for managing symptoms over time .
Chronic Idiopathic Urticaria
The compound’s efficacy as an H1-antihistamine makes it suitable for the symptomatic treatment of chronic idiopathic urticaria, providing relief from persistent hives without the sedative effects commonly associated with other antihistamines .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a key structural component of this compound, have been reported to interact with a variety of biological targets . They have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole derivatives may affect pathways related to cell growth and proliferation, inflammation, or infection .
Result of Action
Based on the known activities of benzimidazole derivatives, it can be speculated that this compound may have a variety of potential effects, depending on its specific targets .
Future Directions
Benzimidazole and its derivatives have shown potential as cancer therapeutics . They have been found to interact with various targets and exhibit anticancer effects through various mechanisms . This suggests that “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” and similar compounds could have potential future applications in cancer treatment.
properties
IUPAC Name |
N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDCJZBMPBYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.